molecular formula C13H8ClFO2 B6364421 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1179253-24-7

4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6364421
CAS No.: 1179253-24-7
M. Wt: 250.65 g/mol
InChI Key: CNDBUUICPLKCQZ-UHFFFAOYSA-N
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Description

4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with chlorine and fluorine atoms, as well as a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This method provides good yields under mild reaction conditions .

Industrial Production Methods

Industrial production of biphenyl derivatives, including 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid, often involves catalytic coupling reactions such as the Suzuki reaction. This method utilizes palladium catalysts and aryl halides to form the biphenyl framework. The reaction conditions are optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce carboxylates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms, along with the carboxylic acid group, makes 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDBUUICPLKCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681112
Record name 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179253-24-7
Record name 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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